4-Bromo-2-nitrobenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitrobenzamide typically involves the nitration of 4-bromoaniline followed by the conversion of the resulting 4-bromo-2-nitroaniline to the corresponding benzamide . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to achieve high conversion rates and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-nitrobenzamide undergoes various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 4-Amino-2-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-nitrobenzamide has been studied extensively for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo reduction and substitution reactions, which can modify its chemical structure and properties . These modifications can influence the compound’s interactions with biological molecules and its overall activity .
Comparison with Similar Compounds
4-Bromo-2-nitroaniline: A precursor in the synthesis of 4-Bromo-2-nitrobenzamide.
4-Amino-2-nitrobenzamide: A reduction product of this compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to undergo a variety of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDHNRSSNZHLHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.